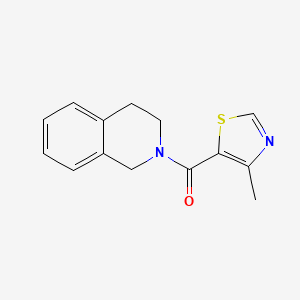
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide, also known as DMMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. DMMSB is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-(methylsulfanylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of the production of inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of certain signaling pathways that are involved in cancer progression. In addition, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been shown to have fungicidal and insecticidal properties, making it a potential alternative to traditional pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-dimethyl-4-(methylsulfanylmethyl)benzamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide is also relatively unstable and can degrade over time, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N,N-dimethyl-4-(methylsulfanylmethyl)benzamide. One area of interest is the development of new drugs based on N,N-dimethyl-4-(methylsulfanylmethyl)benzamide that can be used to treat inflammatory diseases and cancer. Another area of interest is the use of N,N-dimethyl-4-(methylsulfanylmethyl)benzamide as a potential alternative to traditional pesticides in agriculture. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-4-(methylsulfanylmethyl)benzamide and its potential applications in environmental science.
Synthesemethoden
The synthesis of N,N-dimethyl-4-(methylsulfanylmethyl)benzamide can be achieved through a multi-step process involving the reaction of 4-(methylsulfanylmethyl)benzaldehyde with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain N,N-dimethyl-4-(methylsulfanylmethyl)benzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicine, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been demonstrated to have fungicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In environmental science, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been investigated for its ability to remove heavy metal ions from contaminated water.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-12(2)11(13)10-6-4-9(5-7-10)8-14-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWQWMVKSRZUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)
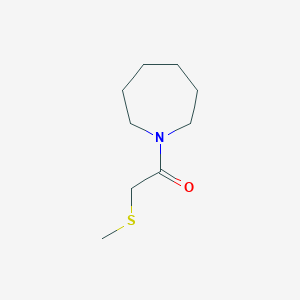
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)


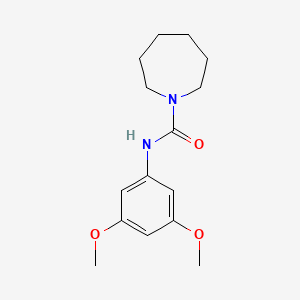
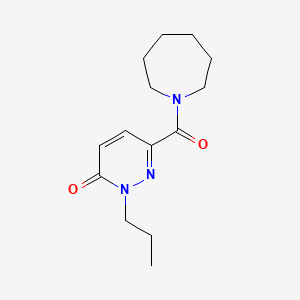
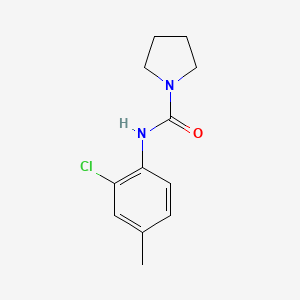
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
